

# Characterization of the Novel Quinolone-Carboxamide Antimalarial Agent M5717 (Formerly DDD107498)

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## Compound of Interest

**Compound Name:** 3-Quinolonecarboxamide, 6-(6-(methoxymethyl)-3-pyridinyl)-4-(((1S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-

**Cat. No.:** B605725

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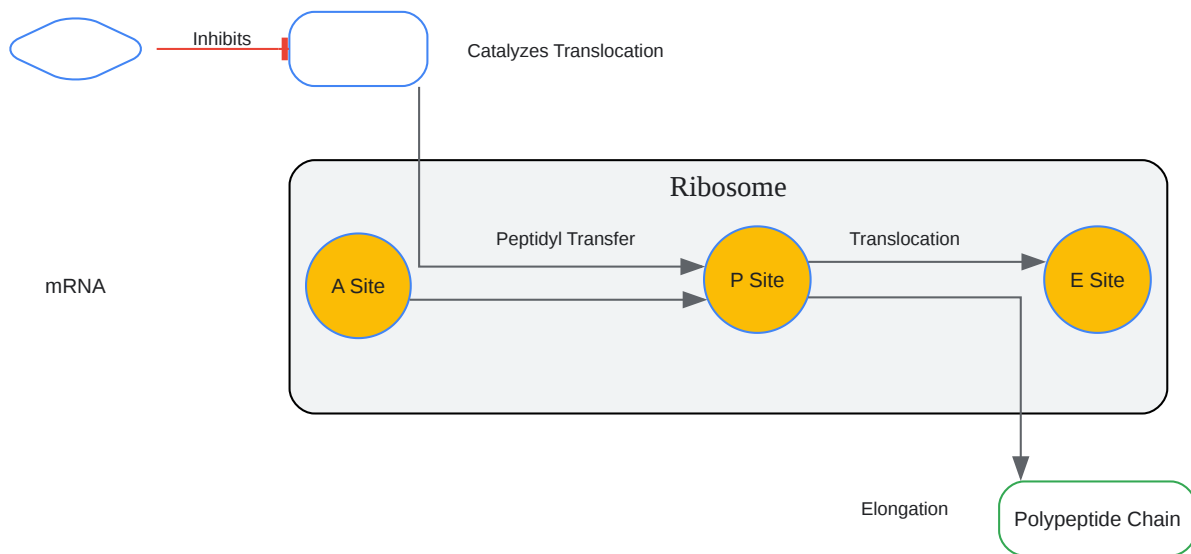
## Introduction

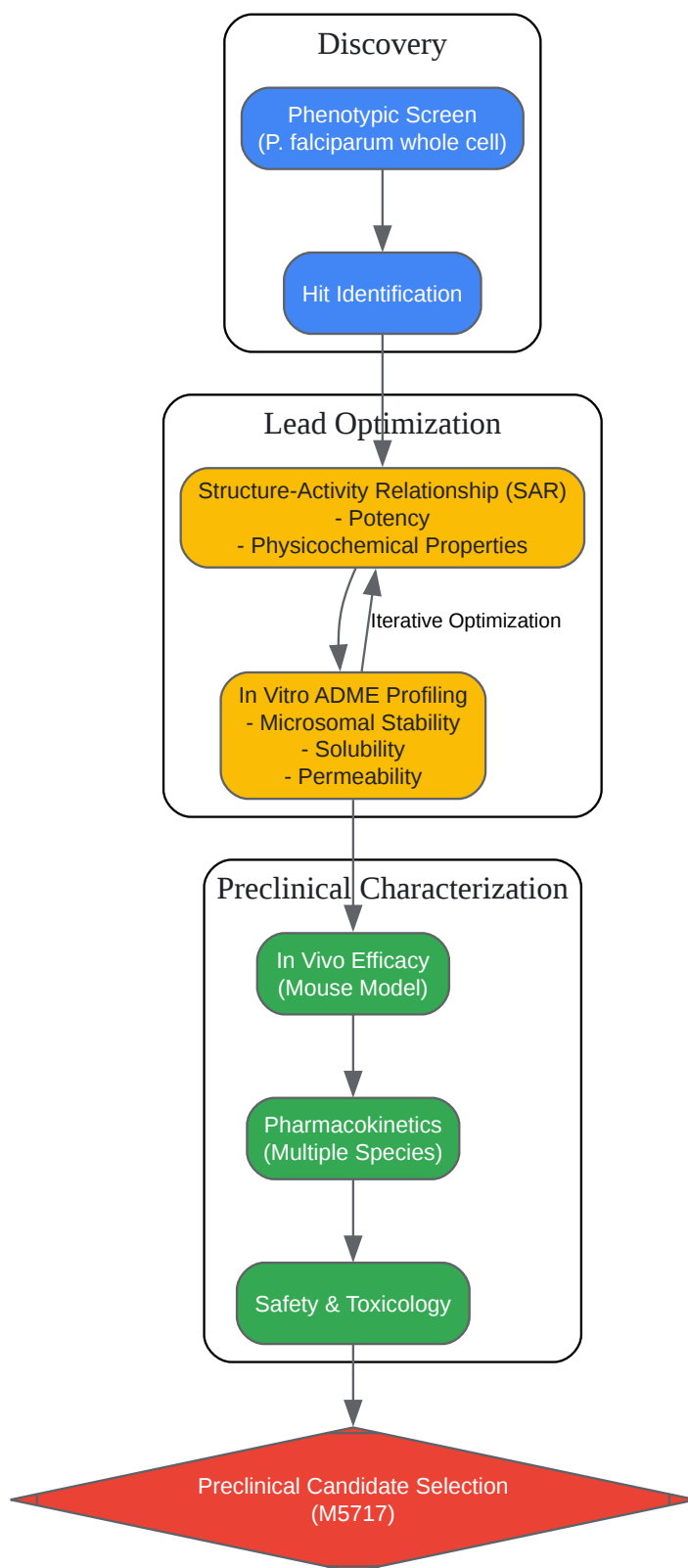
The emergence and spread of drug-resistant *Plasmodium falciparum* necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This technical guide provides an in-depth characterization of M5717 (also known as DDD107498 and cabamiquine), a novel quinoline-carboxamide compound with potent, multistage activity against the malaria parasite. M5717 was identified through a phenotypic screening campaign and has been shown to inhibit parasite protein synthesis by targeting translation elongation factor 2 (PfEF2).<sup>[1][2]</sup> This document summarizes the key preclinical data for M5717, including its biological activity, pharmacokinetic profile, and the experimental protocols used for its characterization.

## Mechanism of Action: Inhibition of Protein Synthesis

M5717 exerts its antimalarial effect through a novel mechanism of action: the inhibition of *Plasmodium falciparum* translation elongation factor 2 (PfEF2).<sup>[1][2]</sup> PfEF2 is a crucial enzyme responsible for the GTP-dependent translocation of the ribosome along messenger RNA

(mRNA) during protein synthesis.[1][2] By binding to PfEF2, M5717 stalls this process, leading to a cessation of protein production and subsequent parasite death. This unique mode of action makes M5717 a promising candidate for overcoming existing drug resistance mechanisms.





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## References

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- 2. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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